molecular formula C23H18ClN5O3 B12375121 Cdk9-IN-27

Cdk9-IN-27

Cat. No.: B12375121
M. Wt: 447.9 g/mol
InChI Key: DLXWRFXUUZEAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk9-IN-27 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription elongation. CDK9 plays a crucial role in the control of gene expression by phosphorylating the C-terminal domain of RNA polymerase II, thereby facilitating the transition from transcription initiation to elongation. Inhibition of CDK9 has been shown to have therapeutic potential in various cancers and other diseases characterized by dysregulated transcription.

Preparation Methods

The synthesis of Cdk9-IN-27 involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a substituted aromatic amine, which is then reacted with a suitable electrophile to form an intermediate. This intermediate undergoes further functional group transformations, such as oxidation or reduction, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Cdk9-IN-27 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Cdk9-IN-27 exerts its effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, thereby blocking the transition from transcription initiation to elongation. As a result, the expression of genes regulated by CDK9 is reduced, leading to decreased cell proliferation and increased apoptosis in cancer cells . The compound also affects other molecular targets and pathways involved in transcriptional regulation and cell survival .

Comparison with Similar Compounds

Cdk9-IN-27 is unique among CDK9 inhibitors due to its high selectivity and potency. Similar compounds include:

Properties

Molecular Formula

C23H18ClN5O3

Molecular Weight

447.9 g/mol

IUPAC Name

ethyl 2-amino-1-(1H-benzimidazol-2-ylmethyl)-4-(4-chlorophenyl)-5-cyano-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C23H18ClN5O3/c1-2-32-23(31)20-19(13-7-9-14(24)10-8-13)15(11-25)22(30)29(21(20)26)12-18-27-16-5-3-4-6-17(16)28-18/h3-10H,2,12,26H2,1H3,(H,27,28)

InChI Key

DLXWRFXUUZEAIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)CC3=NC4=CC=CC=C4N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.